prop-2-enyl 6-aminohexanoate prop-2-enyl 6-aminohexanoate
Brand Name: Vulcanchem
CAS No.: 796848-59-4
VCID: VC20567569
InChI: InChI=1S/C9H17NO2/c1-2-8-12-9(11)6-4-3-5-7-10/h2H,1,3-8,10H2
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

prop-2-enyl 6-aminohexanoate

CAS No.: 796848-59-4

Cat. No.: VC20567569

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

prop-2-enyl 6-aminohexanoate - 796848-59-4

Specification

CAS No. 796848-59-4
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name prop-2-enyl 6-aminohexanoate
Standard InChI InChI=1S/C9H17NO2/c1-2-8-12-9(11)6-4-3-5-7-10/h2H,1,3-8,10H2
Standard InChI Key NCEZJZWNVMQDOX-UHFFFAOYSA-N
Canonical SMILES C=CCOC(=O)CCCCCN

Introduction

Chemical Identity and Structural Analysis

Prop-2-enyl 6-aminohexanoate (IUPAC name: prop-2-en-1-yl 6-aminohexanoate) is an aliphatic ester derived from 6-aminohexanoic acid and allyl alcohol. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. The compound features a six-carbon chain (hexanoate) with an amino (-NH₂) group at the terminal carbon and an allyl ester (-O-CO-O-CH₂CH=CH₂) at the first carbon.

Structural Features

The allyl group introduces unsaturation (C=C bond), enabling participation in radical reactions or Michael additions, while the amino group facilitates nucleophilic reactions such as acylation or Schiff base formation. The ester linkage confers susceptibility to hydrolysis under acidic or basic conditions, a property exploited in controlled-release applications .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
CAS Number796848-59-4
Functional GroupsAmino (-NH₂), Ester (-COO-)
SolubilityModerate in DMSO, DMF; low in water
StabilityHydrolyzes in strong acids/bases

Synthetic Methodologies

Direct Esterification of 6-Aminohexanoic Acid

The most straightforward route involves reacting 6-aminohexanoic acid with allyl alcohol in the presence of a catalyst. For example, p-toluenesulfonic acid (PTSA) or N,N'-dicyclohexylcarbodiimide (DCC) facilitates esterification under reflux conditions. Yields typically range from 60–75%, with purification via column chromatography.

6-Aminohexanoic acid + Allyl alcoholPTSAProp-2-enyl 6-aminohexanoate + H2O\text{6-Aminohexanoic acid + Allyl alcohol} \xrightarrow{\text{PTSA}} \text{Prop-2-enyl 6-aminohexanoate + H}_2\text{O}

Acrolein-Mediated Synthesis

An alternative method employs acrolein (prop-2-enal) as a starting material. In a two-step process, acrolein undergoes condensation with 6-aminohexanoic acid under basic conditions, followed by reduction to yield the ester. This approach benefits from acrolein’s high reactivity but requires stringent temperature control (40–60°C) to prevent polymerization.

Reactivity and Functionalization

Amino Group Reactivity

The primary amino group undergoes typical amine reactions:

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to generate imines .

Ester Group Transformations

  • Hydrolysis: In acidic or alkaline media, the ester hydrolyzes to 6-aminohexanoic acid and allyl alcohol.

  • Transesterification: Reacts with alcohols (e.g., methanol) under catalysis to yield methyl 6-aminohexanoate.

Radical Reactions

The allyl group participates in radical polymerizations, enabling the compound to act as a crosslinker in polyamide synthesis .

Applications in Industry and Research

Peptide Synthesis

Prop-2-enyl 6-aminohexanoate serves as a protecting group in solid-phase peptide synthesis (SPPS). The allyl ester is selectively cleaved using palladium catalysts, offering orthogonal deprotection strategies . For instance, it has been employed in synthesizing Fmoc-Lys-OAll·HCl, a key intermediate for lysine-containing peptides .

Polymer Chemistry

As a monomer, it contributes to nylon-6 derivatives with enhanced flexibility. Copolymerization with ε-caprolactam yields polyamides with improved thermal stability and solubility .

Drug Delivery Systems

The ester’s hydrolytic lability makes it suitable for prodrug formulations. For example, conjugating anticancer agents to the amino group enables pH-dependent release in tumor microenvironments .

Future Directions

Recent advances in enzymatic synthesis, such as using Pseudomonas taiwanensis VLB120 for ε-caprolactone production, hint at greener routes to 6-aminohexanoic acid precursors . Coupling these methods with esterification could streamline large-scale production of prop-2-enyl 6-aminohexanoate. Additionally, its potential in biodegradable polymers and targeted therapeutics warrants further exploration.

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